molecular formula C18H21Cl2N3O B13567885 1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B13567885
M. Wt: 366.3 g/mol
InChI Key: UYUVKFYKLVWTAD-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring, a chlorophenyl group, and a methylamino propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3-(methylamino)propylamine to form an intermediate. This intermediate is then cyclized with a suitable reagent to form the benzodiazole ring. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21Cl2N3O

Molecular Weight

366.3 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]benzimidazol-2-one;hydrochloride

InChI

InChI=1S/C18H20ClN3O.ClH/c1-20-11-4-12-21-16-5-2-3-6-17(16)22(18(21)23)13-14-7-9-15(19)10-8-14;/h2-3,5-10,20H,4,11-13H2,1H3;1H

InChI Key

UYUVKFYKLVWTAD-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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